molecular formula C84H54 B14217017 9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-20-9

9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]

Cat. No.: B14217017
CAS No.: 817642-20-9
M. Wt: 1063.3 g/mol
InChI Key: VANVZHNSECBISK-UHFFFAOYSA-N
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Description

9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and phenylene linkages. It is primarily used in the development of advanced materials, particularly in the field of organic electronics.

Preparation Methods

The synthesis of 9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of anthracene derivatives with fluorenyl compounds in the presence of a catalyst. The reaction conditions often involve high temperatures and the use of solvents such as toluene or dichloromethane. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic compounds.

    Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydrogenated derivatives.

Scientific Research Applications

9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its fluorescent properties make it useful in imaging and diagnostic applications.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is a key component in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily related to its electronic properties. The multiple aromatic rings and phenylene linkages allow for efficient electron transport and fluorescence. In OLEDs, for example, it acts as an electron-transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer .

Comparison with Similar Compounds

Compared to other similar compounds, 9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] stands out due to its unique structural features and superior electronic properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and electronic properties.

Properties

CAS No.

817642-20-9

Molecular Formula

C84H54

Molecular Weight

1063.3 g/mol

IUPAC Name

9-(9,9-diphenylfluoren-2-yl)-10-[3-[10-(9,9-diphenylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene

InChI

InChI=1S/C84H54/c1-5-28-59(29-6-1)83(60-30-7-2-8-31-60)75-46-23-21-36-63(75)65-50-48-57(53-77(65)83)81-71-42-17-13-38-67(71)79(68-39-14-18-43-72(68)81)55-26-25-27-56(52-55)80-69-40-15-19-44-73(69)82(74-45-20-16-41-70(74)80)58-49-51-66-64-37-22-24-47-76(64)84(78(66)54-58,61-32-9-3-10-33-61)62-34-11-4-12-35-62/h1-54H

InChI Key

VANVZHNSECBISK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC(=CC=C8)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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